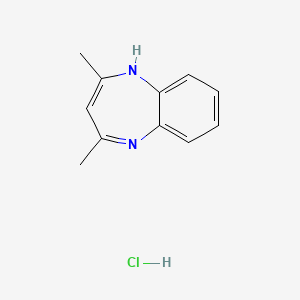

2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are seven-membered heterocyclic compounds containing two nitrogen atoms at different positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of o-phenylenediamine with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production of benzodiazepines, including this compound, often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product . The use of flow chemistry enhances reaction control, reduces waste, and improves safety.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines with various functional groups, enhancing the compound’s versatility in different applications .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have demonstrated that derivatives of benzodiazepines, including 2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride, exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells. For instance, a study highlighted that certain derivatives displayed selective toxicity towards prostate cancer cells (PC-3), achieving a reduction in cell viability by up to 86% at specific concentrations .

- Case Study : In a recent investigation involving several 2,3-dihydro-1,5-benzodiazepine derivatives, compounds demonstrated varying degrees of cytotoxicity against PC-3 prostate cancer cells. Compound 3 notably reduced cell viability to 13.75%, indicating a strong potential for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively.

- Bacteriostatic Properties : Research has shown that this compound exhibits bacteriostatic effects against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 to 4 mg/mL, indicating effective antimicrobial activity .

- Synergistic Effects : Additionally, when used in combination with other antibiotics, certain benzodiazepine derivatives showed synergistic effects that enhanced their overall antimicrobial efficacy .

Drug Development and Synthesis

The synthesis of this compound and its derivatives is crucial for advancing drug development.

- Synthetic Methods : Various synthetic routes have been developed to produce this compound efficiently. For example, microwave-assisted synthesis techniques have been employed to facilitate the rapid formation of benzodiazepine derivatives with high yields .

- Characterization Techniques : The characterization of synthesized compounds typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride involves its interaction with the central nervous system. It binds to benzodiazepine receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This interaction increases GABA’s inhibitory effects, leading to sedative, anxiolytic, and anticonvulsant properties . The molecular targets include GABA_A receptors, which play a crucial role in mediating the compound’s effects .

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Clonazepam: Known for its anticonvulsant effects.

Lorazepam: Used for its anxiolytic and sedative properties.

Uniqueness

2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its 2,4-dimethyl substitution can influence its binding affinity and selectivity for benzodiazepine receptors, potentially leading to different therapeutic effects .

Actividad Biológica

2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews its biological effects, particularly focusing on its anticancer and antimicrobial properties, as well as its potential applications in pharmacology.

The compound is characterized by a fused benzene and diazepine ring structure, which plays a crucial role in its biological activity. The presence of two methyl groups at the 2 and 4 positions of the benzodiazepine ring influences its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzodiazepine derivatives, including this compound.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several benzodiazepine derivatives against prostate cancer cell lines (PC-3). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. Specifically, compounds were tested at concentrations of 20 µM, revealing significant reductions in cell viability:

| Compound | Viability Reduction (%) |

|---|---|

| Compound 1 | 47.72 |

| Compound 2 | 48.18 |

| Compound 3 | 13.75 |

| Compound 4 | 62.61 |

| Compound 5 | 66.70 |

| Compound 8 | 69.55 |

Compound 3 demonstrated the highest efficacy with a viability reduction to only 13.75% in PC-3 cells, indicating strong anticancer activity .

Antimicrobial Activity

The antimicrobial properties of benzodiazepines have also been explored. A series of studies assessed the antibacterial activity of various derivatives against multiple bacterial strains.

In Vitro Antibacterial Testing

The antibacterial effects were evaluated against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results showed that many compounds exhibited bacteriostatic activity within a concentration range of 0.125−4 mg/mL:

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.125 - 0.5 |

| Escherichia coli | 0.25 - 1 |

| Klebsiella pneumoniae | 0.5 - 2 |

These findings suggest that certain benzodiazepine derivatives can act synergistically when combined with traditional antibiotics, enhancing their overall efficacy against resistant bacterial strains .

The biological activities of benzodiazepines are often attributed to their interaction with specific neurotransmitter systems and cellular pathways:

GABA Receptor Modulation : Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission which can result in anxiolytic and sedative effects.

AMPAR Antagonism : Some studies have investigated the role of benzodiazepine derivatives as antagonists at AMPA receptors (AMPARs), which are critical for synaptic transmission in the central nervous system. For instance, specific analogues have been shown to inhibit AMPARs noncompetitively, affecting receptor desensitization without altering deactivation rates .

Propiedades

Número CAS |

58413-99-3 |

|---|---|

Fórmula molecular |

C11H12N2 |

Peso molecular |

172.23 g/mol |

Nombre IUPAC |

2,4-dimethyl-1H-1,5-benzodiazepine |

InChI |

InChI=1S/C11H12N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-7,12H,1-2H3 |

Clave InChI |

GRSQZGQYBQLHAW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC2=CC=CC=C2N1)C.Cl |

SMILES canónico |

CC1=CC(=NC2=CC=CC=C2N1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.